

Spectroscopic and Synthetic Profile of Methyl 3aminopyrazine-2-carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 3-aminopyrazine-2- carboxylate	
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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **Methyl 3-aminopyrazine-2-carboxylate** (C₆H₇N₃O₂), a key intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectroscopic data.

Chemical Structure and Properties

Methyl 3-aminopyrazine-2-carboxylate is a pyrazine derivative with a methoxycarbonyl group at position 2 and an amino group at position 3.[1][2]

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1][2][3][4]
Molecular Weight	153.14 g/mol	[1][2][3][4][5]
CAS Number	16298-03-6	[1][2][3][4]
Melting Point	169-172 °C	[2][3]
Appearance	Yellow Crystalline Powder or Brown Solid	[2]



Synthesis Protocols

Several synthetic routes for **Methyl 3-aminopyrazine-2-carboxylate** have been reported. Below are two detailed experimental protocols.

Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol describes the synthesis via acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

- 3-Aminopyrazine-2-carboxylic acid is dissolved in methanol.
- The solution is cooled in an ice-water bath.
- Concentrated sulfuric acid is added slowly to the cooled solution.
- The reaction mixture is stirred at room temperature, and the progress is monitored by thinlayer chromatography (TLC).
- Upon completion, the reaction solution is concentrated.
- The pH of the resulting solution is adjusted to 8 with a saturated sodium carbonate solution.
- The precipitate formed is collected by filtration.
- The solid is dried at 50 °C for 2 hours to yield **Methyl 3-aminopyrazine-2-carboxylate**.[2]

A similar procedure was reported where the reaction mixture was stirred for 48 hours at room temperature. After alkalization with NaHCO₃ to pH 7, the precipitate was filtered off.[6]

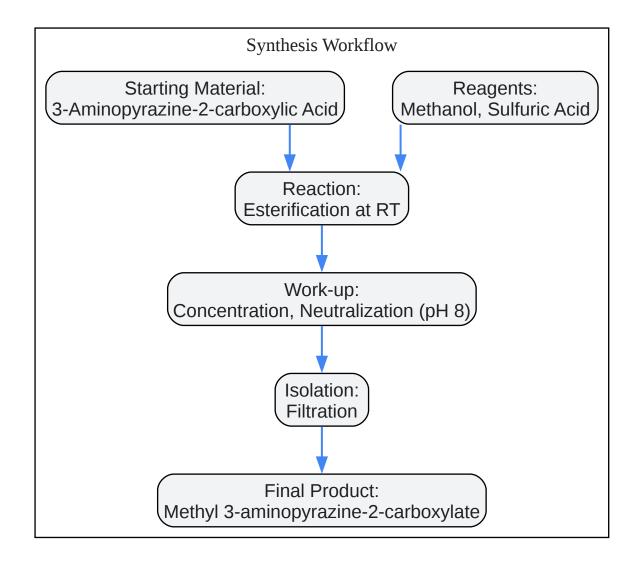
Reaction of Potassium Salt with Methyl Bromide

This method involves the reaction of the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.

Procedure:



- The potassium salt of 3-aminopyrazine-2-carboxylic acid is added to a solution of methyl bromide in dimethylformamide (DMF) with stirring.
- The suspension is heated to 43 °C, and additional methyl bromide is introduced over 6 hours.
- The mixture is stirred for another 15 hours at room temperature.
- The suspension is then diluted with water and filtered.
- The filter cake is washed with water and dried to give Methyl 3-aminopyrazine-2carboxylate.[7]



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Caption: Workflow for the synthesis of **Methyl 3-aminopyrazine-2-carboxylate**.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Methyl 3-aminopyrazine-2-carboxylate**.

¹H NMR Spectroscopy

Detailed peak assignments for the ¹H NMR spectrum are not readily available in the cited literature. However, the presence of signals corresponding to the pyrazine ring protons, the amino group protons, and the methyl ester protons are expected.

¹³C NMR Spectroscopy

The following table lists the reported ¹³C NMR chemical shifts. The data was obtained in DMSO-d₆ with TMS as the standard.[8]

Carbon Atom	Chemical Shift (δ, ppm)
C2	166.1
C3	155.4
C5	131.1
C6	125.9
OCH₃	51.6
C=O	166.1

Note: Specific assignments for C2, C3, C5, and C6 were not explicitly provided in the source.

Infrared (IR) Spectroscopy

The IR spectrum of related N-substituted 3-aminopyrazine-2-carboxamides shows a characteristic signal for the amidic carbonyl group in the range of 1641–1684 cm⁻¹.[6] For **Methyl 3-aminopyrazine-2-carboxylate**, the ester carbonyl stretch is expected in a similar



region. The spectrum would also exhibit characteristic bands for N-H stretching of the amino group and C-H stretching of the aromatic ring and methyl group.

Experimental Protocols for Spectroscopic Analysis

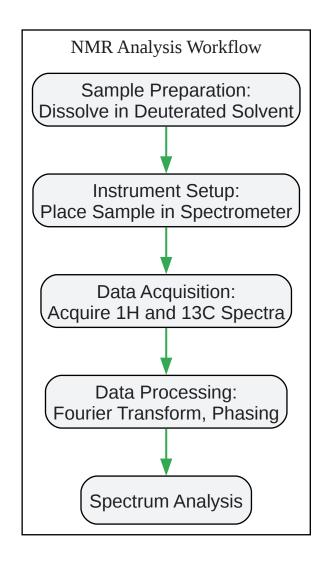
Generic protocols for obtaining NMR and IR spectra are described below. These are standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Procedure:

- Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., Bruker-Avance 300 MHz).[9] Use TMS as an internal standard.[9]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.





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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Procedure:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.
- Data Acquisition: Record the IR spectrum using an FT-IR spectrometer (e.g., Perkin-Elmer).
 [9]



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

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